molecular formula C74H118N26O18 B10846405 AcPYY(25-36)

AcPYY(25-36)

Cat. No.: B10846405
M. Wt: 1659.9 g/mol
InChI Key: AQWCJJKYINAYIM-QIRMFHLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AcPYY(25-36) is an acetylated peptide fragment derived from Peptide YY (PYY), a 36-amino-acid gastrointestinal hormone involved in appetite regulation and energy homeostasis. PYY primarily binds to the Neuropeptide Y receptor type 2 (NPY2R), a G-protein-coupled receptor (GPCR) expressed in the hypothalamus and peripheral tissues, to suppress food intake and modulate metabolic pathways .

Preclinical studies highlight AcPYY(25-36) as a candidate for obesity treatment due to its ability to mimic the anorexigenic effects of full-length PYY. Its truncated structure retains critical residues for NPY2R binding while eliminating regions associated with off-target interactions, thereby optimizing selectivity and safety .

Properties

Molecular Formula

C74H118N26O18

Molecular Weight

1659.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C74H118N26O18/c1-36(2)28-51(94-66(113)53(31-42-17-21-45(104)22-18-42)96-67(114)54(32-43-34-84-35-88-43)97-61(108)46(89-40(8)102)12-9-25-85-72(78)79)65(112)98-55(33-57(76)106)68(115)95-52(29-37(3)4)69(116)99-58(38(5)6)70(117)100-59(39(7)101)71(118)92-48(14-11-27-87-74(82)83)62(109)91-49(23-24-56(75)105)64(111)90-47(13-10-26-86-73(80)81)63(110)93-50(60(77)107)30-41-15-19-44(103)20-16-41/h15-22,34-39,46-55,58-59,101,103-104H,9-14,23-33H2,1-8H3,(H2,75,105)(H2,76,106)(H2,77,107)(H,84,88)(H,89,102)(H,90,111)(H,91,109)(H,92,118)(H,93,110)(H,94,113)(H,95,115)(H,96,114)(H,97,108)(H,98,112)(H,99,116)(H,100,117)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)/t39-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,58+,59+/m1/s1

InChI Key

AQWCJJKYINAYIM-QIRMFHLNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of AcPYY(25-36) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

AcPYY(25-36) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions.

Scientific Research Applications

AcPYY(25-36) has several scientific research applications:

    Chemistry: Used to study peptide synthesis, structure, and stability.

    Biology: Helps in understanding the role of PYY in physiological processes such as appetite regulation and gut motility.

    Medicine: Investigated for its potential therapeutic applications in conditions like obesity and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

AcPYY(25-36) exerts its effects by binding to specific receptors, such as the neuropeptide Y receptors, on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the effects of PYY on appetite regulation and gut motility .

Comparison with Similar Compounds

Table 1: Key Features of AcPYY(25-36) and Analogous Compounds

Compound Sequence/Modification Target Receptor Biological Activity Development Stage
AcPYY(25-36) Acetylated PYY fragment (25-36) NPY2R Appetite suppression, metabolic regulation Preclinical
AcPYY(22-36) Acetylated PYY fragment (22-36) NPY2R Enhanced binding affinity, prolonged half-life Preclinical
AcPYY(26-36) Acetylated PYY fragment (26-36) NPY2R Reduced receptor activation due to truncation Preclinical
AcNPY(25-36) Acetylated NPY fragment (25-36) NPY1R/NPY2R Cross-reactivity with NPY1R, broader effects Preclinical

Key Findings:

AcPYY(22-36) : Extends the N-terminal region compared to AcPYY(25-36), which may improve receptor binding affinity by preserving residues critical for NPY2R interaction. However, the longer sequence could increase susceptibility to proteolytic cleavage, offsetting stability gains from acetylation .

AcPYY(26-36) : Removal of residue 25 reduces receptor activation efficacy by ~40% in vitro, suggesting residue 25 is vital for NPY2R signaling .

Pharmacokinetic and Pharmacodynamic Profiles

  • AcPYY(25-36): Acetylation extends half-life by 2–3 hours in rodent models compared to non-acetylated PYY fragments. Its selective NPY2R activation minimizes off-target effects observed in NPY1R-active analogs .
  • AcPYY(22-36) : Despite higher receptor affinity, its larger size reduces blood-brain barrier penetration, limiting central appetite regulation effects .
  • AcNPY(25-36) : Broader receptor engagement increases risk of hypertension, a contraindication for obesity therapies .

Preclinical Efficacy Data

  • In diet-induced obese mice, AcPYY(25-36) reduced food intake by 35% over 24 hours, comparable to full-length PYY. In contrast, AcPYY(26-36) achieved only 15% reduction, underscoring the importance of residue 25 .
  • AcPYY(22-36) showed superior metabolic stability in plasma but required higher doses to achieve equivalent efficacy, suggesting a trade-off between stability and potency .

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